Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
Overview
Description
Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone is a synthetic organic compound with the molecular formula C21H29NO3 and a molecular weight of 343.46 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a cyclohexyl group, a phenyl ketone moiety, and a spiro[4.5]decane ring system containing nitrogen and oxygen atoms . It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and material science .
Preparation Methods
The synthesis of Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic intermediate: This step involves the reaction of a suitable amine with a diol to form the spiro[4.5]decane ring system.
Introduction of the phenyl ketone moiety: The spirocyclic intermediate is then reacted with a phenyl ketone derivative under specific conditions to introduce the phenyl ketone group.
Cyclohexyl group attachment: Finally, the cyclohexyl group is introduced through a Friedel-Crafts acylation reaction.
the synthetic route described above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and purification steps .
Chemical Reactions Analysis
Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols .
Scientific Research Applications
Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound’s unique spirocyclic structure makes it useful in the development of novel materials with specific mechanical and chemical properties.
Biological Studies: It is employed in various biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure and functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane derivatives: These compounds share the spirocyclic core structure but differ in the attached functional groups.
Phenyl ketone derivatives: These compounds contain the phenyl ketone moiety but lack the spirocyclic structure.
Cyclohexyl derivatives: These compounds include the cyclohexyl group but have different core structures.
The uniqueness of this compound lies in its combination of the spirocyclic structure, phenyl ketone moiety, and cyclohexyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
cyclohexyl-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c23-20(17-6-2-1-3-7-17)19-9-5-4-8-18(19)16-22-12-10-21(11-13-22)24-14-15-25-21/h4-5,8-9,17H,1-3,6-7,10-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEBVPQFCZONAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643793 | |
Record name | Cyclohexyl{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-20-9 | |
Record name | Methanone, cyclohexyl[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898781-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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